Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene-

Description

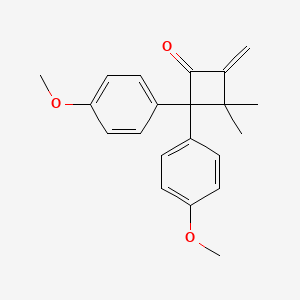

The compound Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- features a cyclobutanone core (a four-membered cyclic ketone) with the following substituents:

- 2,2-bis(4-methoxyphenyl): Two aromatic 4-methoxyphenyl groups attached at position 2 of the cyclobutanone ring.

- 3,3-dimethyl: Two methyl groups at position 3.

- 4-methylene: A methylene group (=CH₂) at position 4, likely introducing strain or reactivity due to the cyclobutanone’s small ring size.

Molecular Formula: Calculated as C₂₁H₂₈O₃ (derived from cyclobutanone [C₄H₆O] + substituents). Molecular Weight: ~328 g/mol (calculated).

Properties

CAS No. |

656241-64-4 |

|---|---|

Molecular Formula |

C21H22O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylidenecyclobutan-1-one |

InChI |

InChI=1S/C21H22O3/c1-14-19(22)21(20(14,2)3,15-6-10-17(23-4)11-7-15)16-8-12-18(24-5)13-9-16/h6-13H,1H2,2-5H3 |

InChI Key |

MNLDGHNSRZPNAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=C)C(=O)C1(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-methoxydeoxybenzoin, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as titanium tetrachloride (TiCl4) and zinc powder in anhydrous tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- exerts its effects involves interactions with various molecular targets. The compound’s methylene and methoxyphenyl groups allow it to participate in multiple pathways, including:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Radical Scavenging: Acting as an antioxidant by scavenging free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Methoxychlor (C₁₆H₁₅Cl₃O₂)

Core Structure : Ethane derivative with trichloroethylidene and bis(4-methoxyphenyl) groups .

Applications : Insecticide (parent category) with established tolerances (LMS Code: 055) .

| Parameter | Target Cyclobutanone | Methoxychlor |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₃ (calculated) | C₁₆H₁₅Cl₃O₂ |

| Molecular Weight | ~328 g/mol | 345.35 g/mol |

| Core Structure | Cyclobutanone | Ethane derivative |

| Key Substituents | Bis(4-methoxyphenyl), methyl | Bis(4-methoxyphenyl), trichloro |

| Applications | Unknown | Insecticide |

Structural Insights :

- Methoxychlor’s trichloroethylidene core contributes to its pesticidal activity, while the target’s cyclobutanone core may confer unique reactivity (e.g., ring-opening reactions) .

Cyclobutanone, 2,2-dichloro-3-methyl- (C₅H₆Cl₂O)

Core Structure: Cyclobutanone with 2,2-dichloro and 3-methyl substituents . Molecular Weight: 153.01 g/mol .

| Parameter | Target Cyclobutanone | 2,2-Dichloro-3-methylcyclobutanone |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₃ (calculated) | C₅H₆Cl₂O |

| Molecular Weight | ~328 g/mol | 153.01 g/mol |

| Substituents | Aromatic, methyl, methylene | Chloro, methyl |

| Reactivity | High steric hindrance | Electrophilic (Cl substituents) |

Structural Insights :

- The target’s bulky aromatic groups contrast with the simpler chloro-methyl substituents of 2,2-dichloro-3-methylcyclobutanone, which may render the latter more reactive in electrophilic substitutions .

Research Findings and Implications

- Methoxychlor Comparison: The shared bis(4-methoxyphenyl) motif suggests the target compound might interact with biological systems similarly to methoxychlor, though its cyclobutanone core likely alters toxicity and environmental persistence .

- Cyclobutanone Derivatives: Substituent type (e.g., chloro vs. methoxyphenyl) critically influences properties. For instance, chloro groups enhance electrophilicity, while methoxyphenyl groups may stabilize free radicals or participate in π-π stacking .

Notes on Limitations

- The target compound’s specific data (e.g., synthesis, stability) are absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Further experimental studies are needed to validate reactivity and applications.

Biological Activity

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- (CAS Number: 656241-64-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development based on diverse research findings.

Cyclobutanone, 2,2-bis(4-methoxyphenyl)-3,3-dimethyl-4-methylene- has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 268.34 g/mol |

| LogP | 3.45 |

| PSA | 36.5 Ų |

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

1. Enzyme Inhibition

Recent studies indicate that cyclobutanones can serve as effective inhibitors of various enzymes. For instance, cyclobutanone derivatives have been shown to inhibit diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. The most potent analogs exhibited IC values in the micromolar range, highlighting their potential as antibiotic agents against resistant bacterial strains .

Table 1: Inhibitory Potency of Cyclobutanone Derivatives Against DapE

| Compound | IC (μM) |

|---|---|

| 4-Methoxyphenylsulfonamide-D-valine | 23.1 |

| 3,4,5-trimethoxyphenylamide | 39.6 |

| Tosyl-Phe epimer | 45.7 |

The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance binding affinity and specificity towards the target enzyme .

2. Antiviral Activity

Cyclobutanones have also been explored for antiviral applications. A recent study identified cyclobutanone derivatives as inhibitors of SARS-CoV-2 helicase through in silico screening methods. These findings indicate that cyclobutanones may interfere with viral replication processes and offer a novel avenue for antiviral drug development .

The biological activity of cyclobutanones is largely attributed to their ability to form covalent bonds with nucleophilic residues in enzyme active sites. The electrophilic nature of the ketone group allows for reversible covalent modification of serine residues in serine proteases and metalloproteases . This mechanism not only provides a pathway for inhibition but also suggests potential for selective targeting of enzymes involved in disease processes.

Case Study: Antibacterial Properties

In a study published in Molecules, researchers synthesized a series of cyclobutanone derivatives and evaluated their antibacterial efficacy against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition at concentrations as low as 50 μg/mL for some derivatives, suggesting that structural modifications can lead to enhanced antibacterial properties .

Case Study: Antitumor Activity

Another investigation focused on the cytotoxic effects of cyclobutanone derivatives on various cancer cell lines. The study found that certain derivatives induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This highlights the potential application of cyclobutanones in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.